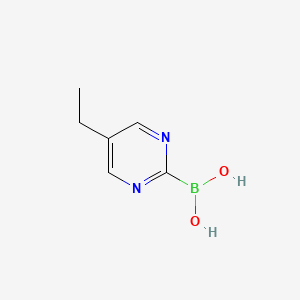
(5-Ethylpyrimidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethylpyrimidin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethylpyrimidin-2-yl)boronic acid typically involves the reaction of 5-ethylpyrimidine with a boron-containing reagent. One common method is the hydroboration of 5-ethylpyrimidine using borane (BH3) or a borane complex, followed by oxidation to yield the boronic acid . Another approach involves the use of organolithium or Grignard reagents to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethylpyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyrimidines: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(5-Ethylpyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Ethylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group acts as a Lewis acid, facilitating the formation of the complex and subsequent reaction steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5-Ethylpyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 5-position can affect the electronic properties of the molecule, making it distinct from other boronic acids with different substituents .
Eigenschaften
CAS-Nummer |
1259509-07-3 |
|---|---|
Molekularformel |
C6H9BN2O2 |
Molekulargewicht |
151.96 g/mol |
IUPAC-Name |
(5-ethylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-2-5-3-8-6(7(10)11)9-4-5/h3-4,10-11H,2H2,1H3 |
InChI-Schlüssel |
CNOHDGASKVZDMT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=C(C=N1)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
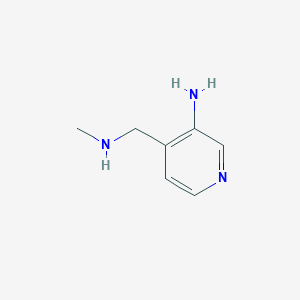
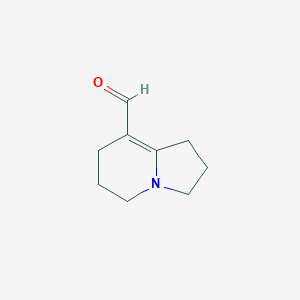
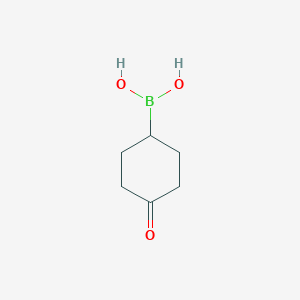
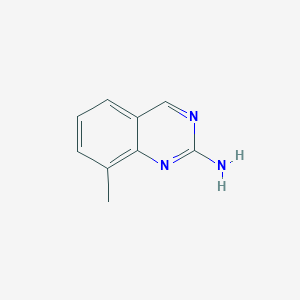
![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)





